Potassium 4-bromo-1H-imidazole-2-carboxylate
Description
Properties
Molecular Formula |
C4H2BrKN2O2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
potassium;5-bromo-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C4H3BrN2O2.K/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
OSWMQUXWODMMPB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(NC(=N1)C(=O)[O-])Br.[K+] |
Origin of Product |
United States |
Preparation Methods
Direct Carboxylation of 4-Bromo-1H-Imidazole
Reaction Mechanism
This method leverages the reactivity of 4-bromo-1H-imidazole with carbon dioxide (CO₂) under superatmospheric pressure in the presence of potassium hydroxide (KOH). The base facilitates deprotonation, enabling nucleophilic attack at the C2 position of the imidazole ring, followed by carboxylation.
Reaction Scheme:
$$
\text{4-Bromo-1H-imidazole} + \text{CO}_2 + \text{KOH} \xrightarrow{\text{150–300°C, High Pressure}} \text{Potassium 4-bromo-1H-imidazole-2-carboxylate}
$$
Bromination Followed by Carboxylation
Step 1: Bromination of Imidazole
Imidazole undergoes regioselective bromination at the C4 position using elemental bromine (Br₂) in an alkaline medium (e.g., KOH).
Reaction Scheme:
$$
\text{Imidazole} + \text{Br}2 + \text{KOH} \xrightarrow{\text{80–90°C}} \text{4-Bromo-1H-imidazole} + \text{KBr} + \text{H}2\text{O}
$$
Key Data
Neutralization of 4-Bromo-1H-Imidazole-2-Carboxylic Acid
Synthesis of the Parent Acid
The carboxylic acid precursor is synthesized via hydrolysis of its ester derivative (e.g., methyl or ethyl ester).
Reaction Scheme:
$$
\text{Methyl 4-bromo-1H-imidazole-2-carboxylate} + \text{KOH} \xrightarrow{\text{Reflux}} \text{4-Bromo-1H-imidazole-2-carboxylic acid} + \text{MeOH}
$$
Comparative Analysis of Synthesis Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Steps | 1 | 2 | 2–3 |
| Yield | 70–85% | 65–75% | 80–90% |
| Equipment Needs | High-pressure reactor | Standard glassware | Standard glassware |
| Scalability | Moderate | High | High |
| Cost | High | Moderate | Low |
Key Insight : Method 3 offers the highest yield and scalability for industrial applications, whereas Method 1 is limited by equipment requirements.
Industrial-Scale Production Considerations
Process Optimization
Emerging Methodologies
Photocatalytic Carboxylation
Recent studies explore visible-light-driven carboxylation using CO₂ and imidazole derivatives, though yields remain suboptimal (40–50%).
Flow Chemistry
Microreactor systems improve heat and mass transfer in high-pressure carboxylation, potentially boosting Method 1’s feasibility.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-bromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Carboxylation and Decarboxylation: The carboxylate group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Potassium 4-bromo-1H-imidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weights, and functional groups:
Key Observations :
- Counterion Effects : The potassium and sodium salts exhibit higher aqueous solubility compared to neutral esters (e.g., ethyl or methyl esters), making them preferable for reactions requiring polar solvents .
- Ester vs. Carboxylate : Esters like ethyl 4-bromo-1H-imidazole-2-carboxylate are more lipophilic, facilitating use in organic-phase reactions or as prodrugs .
Biological Activity
Potassium 4-bromo-1H-imidazole-2-carboxylate is a notable compound in the imidazole family, recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C_6H_5BrN_2O_2K
- Molecular Weight : Approximately 205.01 g/mol
- Structural Features : The compound features a five-membered imidazole ring with a bromine substituent at the 4-position and a carboxylate group at the 2-position. The presence of potassium enhances its solubility and bioavailability, making it suitable for various biological applications.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study found that the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Moderate |
| Candida albicans | 32 | High |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Apoptosis induction |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity to enzymes and receptors involved in microbial resistance and cancer cell growth regulation .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as an alternative therapeutic agent in treating resistant infections.
- Cancer Cell Line Study : Another investigation focused on the compound's effects on breast cancer cell lines. The study reported significant reductions in cell viability, suggesting that this compound could serve as a lead compound for developing new anticancer drugs .
Applications in Research and Industry
This compound is not only significant in biological research but also has potential applications in pharmaceuticals and materials science. Its role as a building block in synthesizing more complex molecules is being explored, particularly in developing new antimicrobial agents and anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
